molecular formula C25H24N2O3S B4332046 N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide

N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide

Cat. No. B4332046
M. Wt: 432.5 g/mol
InChI Key: MLSGCPIGWMBAJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer therapy. DMXAA was first synthesized in the 1980s and has since been the subject of numerous scientific studies.

Mechanism of Action

N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide works by activating the immune system to attack cancer cells. N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide binds to a protein called STING (stimulator of interferon genes), which triggers the production of interferon and other immune system proteins. These immune system proteins then attack cancer cells, leading to tumor necrosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide has been shown to have a number of biochemical and physiological effects. In addition to activating the immune system, N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide also induces the production of cytokines and chemokines, which are important for immune system function. N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide also increases the permeability of blood vessels in tumors, which can enhance the delivery of chemotherapy drugs to cancer cells.

Advantages and Limitations for Lab Experiments

N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities for use in experiments. N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide also has a well-defined mechanism of action, which makes it a useful tool for studying the immune system and cancer biology. However, N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide also has some limitations for lab experiments. It can be difficult to work with due to its complex synthesis method, and it may have variable effects depending on the cancer type and experimental conditions.

Future Directions

There are several future directions for N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide research. One area of interest is the development of N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide analogs that have improved anti-tumor activity and reduced toxicity. Another area of interest is the combination of N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to better understand the mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide and its effects on the immune system and tumor microenvironment. Overall, N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide has the potential to be a valuable tool for cancer therapy and immune system research.

Scientific Research Applications

N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide has been the subject of numerous scientific studies due to its potential use in cancer therapy. Studies have shown that N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide has anti-tumor activity in a variety of different cancer types, including lung cancer, breast cancer, and melanoma. N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide has been shown to induce tumor necrosis and inhibit tumor angiogenesis, which are two important mechanisms for cancer therapy.

properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c28-23(27-12-14-30-15-13-27)16-31-22-7-2-1-5-20(22)25(29)26-21-11-10-18-9-8-17-4-3-6-19(21)24(17)18/h1-7,10-11H,8-9,12-16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSGCPIGWMBAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=CC=C4SCC(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2-dihydroacenaphthylen-5-yl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide
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N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide
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N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide
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N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide
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N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide
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N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide

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